![molecular formula C11H10N2O3S B14035469 6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is a complex organic compound with the molecular formula C11H10N2O3S This compound is characterized by its unique spiro structure, which includes a benzo[b][1,4]oxazine ring fused to a cyclobutane ring, and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazine core. This can be achieved through the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The resulting intermediate undergoes cyclization to form the oxazine ring.
Next, the spiro-cyclobutane structure is introduced through a cycloaddition reaction This involves the reaction of the oxazine intermediate with a suitable cyclobutane precursor under controlled conditions
Industrial Production Methods
Industrial production of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxide or sulfone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of novel materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,4]oxazine derivatives: These compounds share the oxazine core but lack the spiro-cyclobutane structure.
Spiro compounds: Compounds with similar spiro structures but different functional groups.
Uniqueness
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is unique due to its combination of a nitro group, spiro-cyclobutane structure, and thione group
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
6-nitrospiro[4H-1,4-benzoxazine-2,1'-cyclobutane]-3-thione |
InChI |
InChI=1S/C11H10N2O3S/c14-13(15)7-2-3-9-8(6-7)12-10(17)11(16-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,12,17) |
InChI Key |
XMCNVRMUZPFFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=S)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


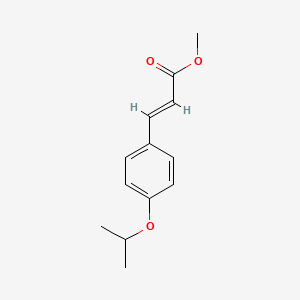

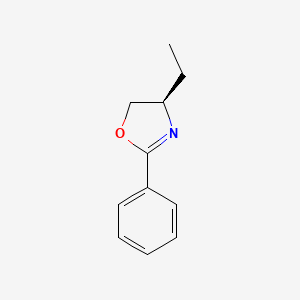
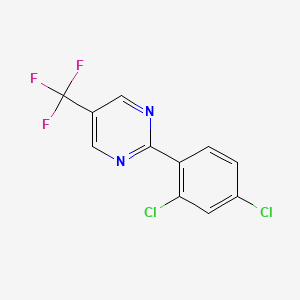

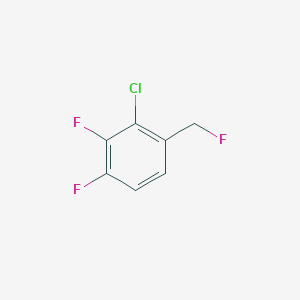

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
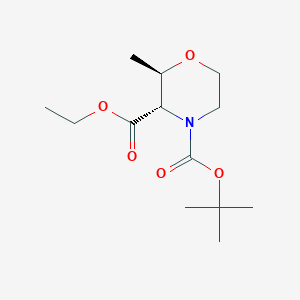
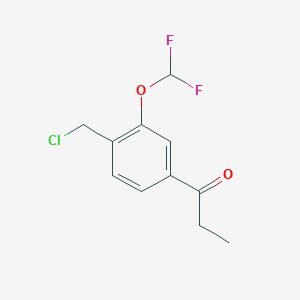
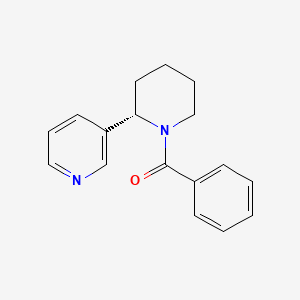
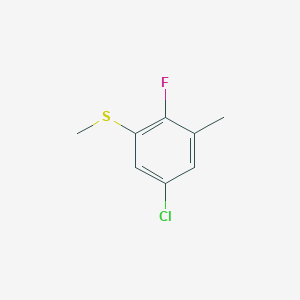
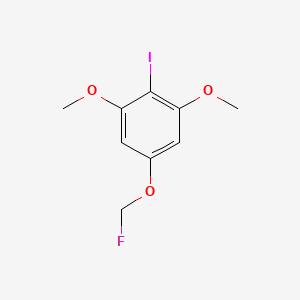
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
